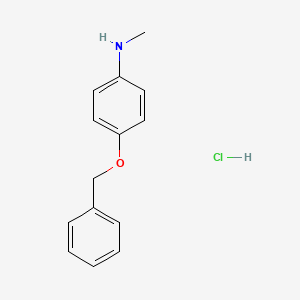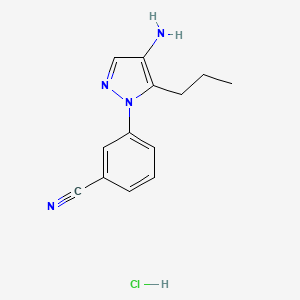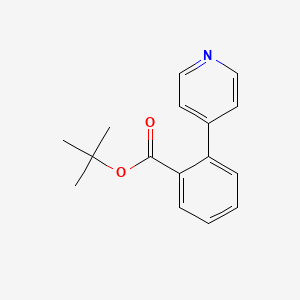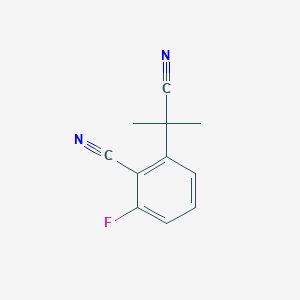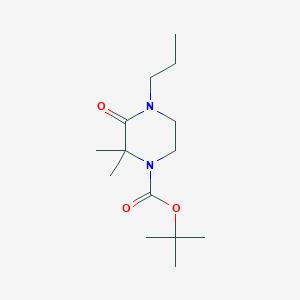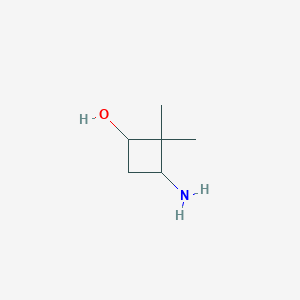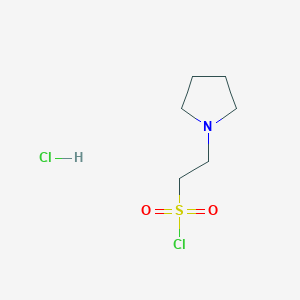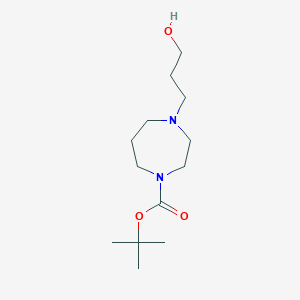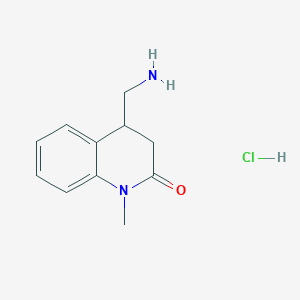
4-(Aminomethyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride
Vue d'ensemble
Description
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Synthesis Analysis
The synthesis of aminomethyl compounds often involves the reaction of an amine with a suitable electrophile. For example, the reaction of an amine with formaldehyde can yield an aminomethyl compound .Chemical Reactions Analysis
Aminomethyl compounds can undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions. The specific reactions that a given aminomethyl compound can undergo will depend on its other functional groups .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
One study highlighted the synthesis of pyranoquinoline derivatives through the reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone with aromatic aldehydes and ethyl cyanoacetate. These compounds showed moderate effectiveness against both Gram-positive and Gram-negative bacteria, particularly against Pseudomonas aeruginosa, indicating their potential as antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).
Farnesyl Protein Transferase Inhibition
Another notable research avenue for this compound class is its inhibition of farnesyl protein transferase, a critical enzyme involved in the post-translational modification of proteins related to cancer progression. The compound R115777, derived from the quinolinone framework, showed significant antitumor effects following oral administration in mice, demonstrating the scaffold's relevance in cancer therapy (Venet, End, & Angibaud, 2003).
Antioxidant Properties
Quinolinone derivatives have also been investigated for their antioxidant properties. Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine compounds were synthesized and evaluated for their antioxidant activities. Some of these compounds exhibited higher antioxidant activities than standard antioxidants, suggesting their potential application in oxidative stress-related conditions (Hassan, Abdel‐kariem, & Ali, 2017).
Pharmacological Properties Review
The pharmacological properties of compounds containing the 3,4-dihydro-2(1H)-quinolinone moiety, including FDA-approved drugs such as cilostazol, carteolol, and aripiprazole, have been reviewed extensively. These compounds are noted for their diverse activities in both peripheral and central tissues, including phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interactions with serotonin and dopamine receptors. This highlights the structural moiety's versatility in drug design and action (Meiring, Petzer, & Petzer, 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)-1-methyl-3,4-dihydroquinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-9(10)8(7-12)6-11(13)14;/h2-5,8H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWKTCLWNJPHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C2=CC=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


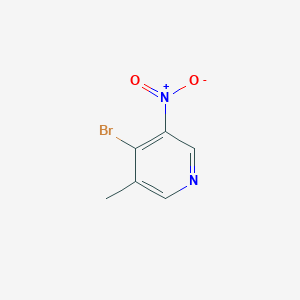
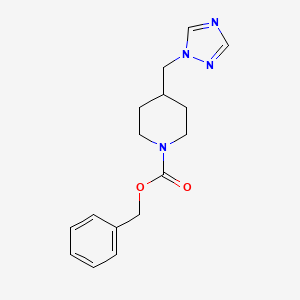

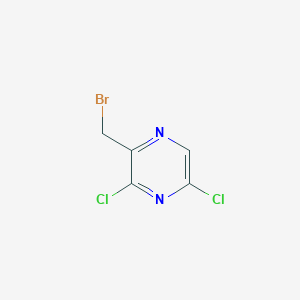
![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)
